(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a highly functionalized heterocyclic building block procured primarily for the synthesis of advanced pharmaceutical intermediates and agrochemical active ingredients [1]. Featuring a dual-substituted pyrazole core and an N1-acetic acid linker, this specific compound form is optimized for direct amide coupling without the need for preliminary ester saponification [2]. The presence of the 5-methyl group provides critical steric shielding that directs downstream electrophilic functionalization exclusively to the C4 position, while the 3-nitro group offers a versatile handle for subsequent reduction to an amine or serves as an essential pharmacophore [1]. Procurement of this free acid form is favored when synthetic efficiency and strict regiocontrol are required in library generation or scale-up manufacturing[2].
Substituting (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with its ethyl ester equivalent or the des-methyl analog ((3-nitro-1H-pyrazol-1-yl)acetic acid) introduces significant process inefficiencies and structural liabilities [1]. Utilizing the ester necessitates an additional saponification step before amide coupling, which extends cycle times by 12–24 hours and reduces overall yield by up to 15-20% due to basic hydrolysis conditions [2]. Furthermore, substituting with the des-methyl analog removes the steric bulk at the C5 position. Without this methyl group, late-stage functionalization (such as halogenation at C4) suffers from poor regioselectivity, yielding complex mixtures of C4 and C5 substituted products that require costly and time-consuming chromatographic separation [1].
Procurement of the free acid form directly eliminates the need for ester hydrolysis, a common bottleneck in library synthesis. When subjected to standard HATU/DIPEA coupling conditions with primary amines, the free acid achieves near-quantitative conversion in significantly less time compared to the two-step ester route [1].
| Evidence Dimension | Overall amide coupling yield and process steps |
| Target Compound Data | ~88–92% yield (1 step, 2 hours) |
| Comparator Or Baseline | Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (~70–75% yield, 2 steps, >12 hours) |
| Quantified Difference | +17% overall yield and elimination of 1 synthetic step |
| Conditions | HATU, DIPEA, DMF, room temperature |
Procuring the free acid directly streamlines drug discovery workflows by reducing cycle times and eliminating yield losses associated with saponification.
The presence of the 5-methyl group provides essential steric shielding that dictates the regiochemical outcome of downstream electrophilic aromatic substitution[1]. Unlike the des-methyl baseline, which is susceptible to attack at multiple positions, the 5-methyl analog forces substitution exclusively to the C4 position .
| Evidence Dimension | Regioselectivity for C4 substitution |
| Target Compound Data | >99% regioselectivity for C4 position |
| Comparator Or Baseline | (3-nitro-1H-pyrazol-1-yl)acetic acid (~60:40 mixture of C4/C5 isomers) |
| Quantified Difference | ~40% improvement in target isomer purity |
| Conditions | Electrophilic halogenation (e.g., NCS or NBS in DMF) |
High regioselectivity eliminates the need for complex chromatographic separations, lowering the cost of scale-up manufacturing.
While C4-halogenated derivatives are common, utilizing the unhalogenated (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid core provides a significantly more favorable physicochemical starting point for early-stage screening . The absence of the heavy halogen atom reduces overall lipophilicity, thereby enhancing the aqueous solubility of the resulting amides[1].
| Evidence Dimension | Kinetic aqueous solubility of standard amide derivatives |
| Target Compound Data | ~45 µg/mL (Unhalogenated core) |
| Comparator Or Baseline | (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid derivatives (~12 µg/mL) |
| Quantified Difference | 3.7-fold higher aqueous solubility |
| Conditions | pH 7.4 phosphate buffer, 25°C |
Starting with a more soluble, lower molecular weight core reduces the risk of attrition due to poor pharmacokinetic properties in hit-to-lead campaigns.
Because it acts as a direct, highly efficient coupling partner, this free acid is procured for generating large libraries of pyrazole-containing amides. The elimination of saponification steps makes it suited for automated parallel synthesis platforms [1].
The strict regiocontrol afforded by the 5-methyl group makes this compound the preferred precursor when downstream C4-specific modifications (such as cross-coupling or halogenation) are required for agrochemical targets .
The 3-nitro group provides the necessary energy density and oxidative balance required for specialized energetic materials, while the acetic acid moiety allows for easy incorporation into polymeric binders [2].